4-(Methanesulfonyl)benzene-1,3-diol
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Overview
Description
4-(Methanesulfonyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with two hydroxyl groups and a methanesulfonyl group. This compound is part of the dihydroxybenzene family, which is known for its diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methanesulfonyl)benzene-1,3-diol can be synthesized through various methods. One common approach involves the sulfonation of resorcinol (1,3-dihydroxybenzene) with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the methanesulfonyl group attaching to the benzene ring at the para position relative to one of the hydroxyl groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfonyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methanesulfonyl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism by which 4-(Methanesulfonyl)benzene-1,3-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles in biological systems. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): The parent compound of 4-(Methanesulfonyl)benzene-1,3-diol.
Hydroquinone (1,4-dihydroxybenzene): Hydroxyl groups in the para position.
Uniqueness
This compound is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other dihydroxybenzenes. This functional group enhances its solubility and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
90264-51-0 |
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Molecular Formula |
C7H8O4S |
Molecular Weight |
188.20 g/mol |
IUPAC Name |
4-methylsulfonylbenzene-1,3-diol |
InChI |
InChI=1S/C7H8O4S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4,8-9H,1H3 |
InChI Key |
UGVSLYWLYSTBAM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
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